![molecular formula C26H25ClN2O2 B4845444 1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B4845444.png)
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-N-(2-chlorobenzyl)-4-piperidinecarboxamide, commonly known as BP-C1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BP-C1 is a potent inhibitor of the proteasome, which is a cellular complex responsible for the degradation of intracellular proteins.
Wirkmechanismus
BP-C1 inhibits the proteasome, which is a cellular complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, BP-C1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded and damaged proteins. This accumulation ultimately leads to the induction of apoptosis in cancer cells and the activation of neuroprotective pathways in neurodegenerative diseases.
Biochemical and Physiological Effects:
BP-C1 has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, BP-C1 induces apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurodegenerative diseases, BP-C1 has been shown to have neuroprotective effects by activating pathways that promote cell survival and reducing the accumulation of misfolded proteins. In autoimmune disorders, BP-C1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BP-C1 has several advantages for lab experiments, including its high potency and specificity for the proteasome. Additionally, BP-C1 has been extensively studied in various disease models, providing a wealth of knowledge on its potential therapeutic applications. However, BP-C1 also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of BP-C1, including its potential use in combination therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of BP-C1 in humans. Finally, the development of more potent and specific proteasome inhibitors, such as BP-C1, could lead to the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
BP-C1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. BP-C1 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which is essential for cancer cell survival. Additionally, BP-C1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BP-C1 has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c27-24-9-5-4-8-23(24)18-28-25(30)21-14-16-29(17-15-21)26(31)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-13,21H,14-18H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPIGQAAOVBDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.